1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane
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Overview
Description
1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane is a silicon-based compound with the molecular formula C10H28Cl2O2Si4. This compound is characterized by the presence of two chlorodimethylsilyl groups attached to an ethyl chain, which is further connected to a tetramethyldisiloxane backbone. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of chlorodimethylsilane with ethylene in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
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Reaction of Chlorodimethylsilane with Ethylene
Reagents: Chlorodimethylsilane, Ethylene
Catalyst: Platinum-based catalyst
Conditions: Inert atmosphere, controlled temperature
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Formation of the Disiloxane Backbone
Reagents: Intermediate product from the first step, Tetramethyldisiloxane
Catalyst: Acidic or basic catalyst
Conditions: Controlled temperature and pressure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation: Oxidation reactions can convert the silicon-hydrogen bonds to silicon-oxygen bonds, forming siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone.
Major Products
Substitution Reactions: Various substituted silanes.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Siloxanes.
Scientific Research Applications
1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as a precursor for the synthesis of other silicon-based compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane involves the interaction of its silicon atoms with various molecular targets. The chlorodimethylsilyl groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable complexes. This property is exploited in various applications, such as the protection of functional groups in organic synthesis and the stabilization of biomolecules in biological research.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Similar structure but lacks the disiloxane backbone.
1,3-Bis(chlorodimethylsilyl)propane: Similar structure but with a propane backbone instead of an ethyl chain.
1,3-Bis(chlorodimethylsilyl)-2,2,4,4-tetramethylcyclodisilazane: Contains a cyclodisilazane ring instead of a linear disiloxane backbone.
Uniqueness
1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane is unique due to its combination of chlorodimethylsilyl groups and a tetramethyldisiloxane backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H32Cl2OSi4 |
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Molecular Weight |
375.62 g/mol |
IUPAC Name |
chloro-[2-[[2-[chloro(dimethyl)silyl]ethyl-dimethylsilyl]oxy-dimethylsilyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C12H32Cl2OSi4/c1-16(2,13)9-11-18(5,6)15-19(7,8)12-10-17(3,4)14/h9-12H2,1-8H3 |
InChI Key |
HFTOIHFYLSBRFG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC[Si](C)(C)Cl)O[Si](C)(C)CC[Si](C)(C)Cl |
Origin of Product |
United States |
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